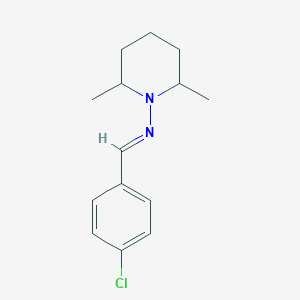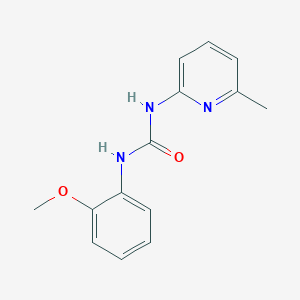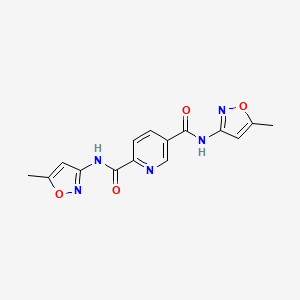
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine, also known as N-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidine derivatives and has a molecular formula of C17H22ClN.
Mechanism of Action
The exact mechanism of action of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis, or programmed cell death. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the replication of viruses and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of various signaling pathways involved in cell growth and differentiation. It has also been found to possess antioxidant activity, which may contribute to its anticancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its potent antitumor activity makes it a promising candidate for further research in the development of cancer therapies. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine. One area of interest is the development of novel drug delivery systems that can enhance the efficacy and reduce the toxicity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, the potential applications of this compound in the treatment of other diseases, such as viral infections and fungal infections, warrant further investigation.
In conclusion, this compound is a promising chemical compound that has shown significant potential in scientific research for its therapeutic applications. Its potent antitumor activity, along with its antiviral, antibacterial, and antifungal properties, make it a promising candidate for further research in the development of novel therapies for various diseases.
Synthesis Methods
The synthesis of N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine involves the reaction between 4-chlorobenzaldehyde and 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid.
Scientific Research Applications
N-(4-chlorobenzylidene)-2,6-dimethyl-1-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to exhibit potent antitumor activity against several types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to possess antiviral, antibacterial, and antifungal properties.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(2,6-dimethylpiperidin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2/c1-11-4-3-5-12(2)17(11)16-10-13-6-8-14(15)9-7-13/h6-12H,3-5H2,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYADXABJUNSORD-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(N1/N=C/C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)




![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)

![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)